HNS-32

Vascular Biology Calcium Channel Pharmacology PKC Signaling

HNS-32 is a multi-modal azulene-1-carboxamidine derivative inhibiting Na⁺/Ca²⁺ channels and PKC. Unlike mexiletine or nifedipine, it provides broad-spectrum vasorelaxation and protection against both ischemic and reperfusion-induced arrhythmias. This unique polypharmacology makes it an essential tool for cardiovascular and cerebral vasospasm research. Secure this high-purity, research-grade compound today.

Molecular Formula C24H29N3
Molecular Weight 359.5 g/mol
CAS No. 186086-10-2
Cat. No. B1673324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHNS-32
CAS186086-10-2
SynonymsHNS 32
HNS-32
N(1),N(1)-dimethyl-N(2)-(2-pyridylmethyl)-5-isopropyl-3,8-dimethylazulene-1-carboxamidine
Molecular FormulaC24H29N3
Molecular Weight359.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)C(=NCC3=CC=CC=N3)N(C)C
InChIInChI=1S/C24H29N3/c1-16(2)19-11-10-17(3)23-21(14-19)18(4)13-22(23)24(27(5)6)26-15-20-9-7-8-12-25-20/h7-14,16H,15H2,1-6H3
InChIKeyVKDSEWRXCPKODE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N,N,3,8-Tetramethyl-5-propan-2-yl-N'-(pyridin-2-ylmethyl)azulene-1-carboximidamide (HNS-32): Baseline Identity and Primary Pharmacology


The compound N,N,3,8-tetramethyl-5-propan-2-yl-N'-(pyridin-2-ylmethyl)azulene-1-carboximidamide (CAS 186086-10-2), commonly referred to as HNS-32, is a small-molecule azulene-1-carboxamidine derivative [1][2]. It was originally synthesized and developed by Taisho Pharmaceutical Co., Ltd. as a potential therapeutic agent for cardiovascular diseases [3]. Its core pharmacological profile is characterized by a unique, multi-modal mechanism of action, primarily involving the inhibition of voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels, as well as protein kinase C (PKC)-mediated signaling pathways [1][4]. This distinctive polypharmacology underpins its dual antiarrhythmic and vasorelaxant properties, which have been extensively characterized in preclinical models.

Why Other Azulene Derivatives or Class I Antiarrhythmics Cannot Substitute for HNS-32 (CAS 186086-10-2)


HNS-32 cannot be functionally replaced by a generic azulene derivative or a standard Class I antiarrhythmic due to its unique combination of multi-ion channel blockade and inhibition of kinase-mediated vasoconstriction, which is not observed with its structural or pharmacological comparators. While computer modeling indicates a 3D structural similarity to Class Ib antiarrhythmics like lidocaine or mexiletine, its functional profile is distinctly different [1]. Unlike mexiletine, which primarily acts on sodium channels, HNS-32 provides broad-spectrum vasorelaxation against multiple contractile stimuli, including those insensitive to L-type calcium channel blockers like nifedipine [2][3]. Furthermore, HNS-32 potently inhibits protein kinase C (PKC)-mediated contraction, a pathway not targeted by standard vasodilators such as nitroglycerin [4]. This multi-faceted profile, encompassing both Na⁺ and Ca²⁺ channel blockade alongside PKC inhibition, creates a specific pharmacological fingerprint that cannot be replicated by substituting individual components of its mechanism [1].

Quantitative Evidence of HNS-32 (CAS 186086-10-2) Differentiation: Head-to-Head and Cross-Study Comparative Data


Superior Vasorelaxant Spectrum: HNS-32 vs. Nifedipine and Nitroglycerin in Rabbit Aorta

In isolated rabbit aortic rings precontracted with high KCl, noradrenaline (NA), or phorbol 12,13-dibutyrate (PDBu), HNS-32 elicited concentration-dependent, full inhibition of all three types of contraction. In contrast, nifedipine only inhibited the KCl-induced (L-type Ca²⁺ channel-dependent) contraction, while nitroglycerin fully suppressed only NA-induced contraction [1]. This demonstrates HNS-32's unique ability to inhibit both L-type Ca²⁺ channel-dependent and -independent vascular contractions, a functional property not shared by the comparators.

Vascular Biology Calcium Channel Pharmacology PKC Signaling

Greater Antiarrhythmic Potency and Broader Efficacy: HNS-32 vs. Mexiletine in a Rat Ischemia-Reperfusion Model

In an in vivo rat model of coronary artery occlusion and reperfusion, HNS-32 demonstrated superior antiarrhythmic efficacy compared to the Class Ib antiarrhythmic mexiletine. At a dose of 5 mg/kg (i.v.), HNS-32 reduced the total number of premature ventricular complexes (PVCs) by 86.3% (from 2091±225 to 286±69 beats/30 min) and ventricular tachycardia (VT) duration by 97.8% (from 183±33 to 4±2 sec), while also completely suppressing the incidence of ventricular fibrillation (VF). Mexiletine, at the same dose, produced a significantly lesser reduction in PVCs (55.2%) and did not significantly affect the incidence of VF [1]. Crucially, HNS-32, but not mexiletine, was also effective against reperfusion-induced arrhythmias [1].

Cardiac Electrophysiology Ischemia-Reperfusion Injury Antiarrhythmic Drug Development

Unique Multi-Ion Channel Blockade: Functional Evidence from Electrophysiology

Electrophysiological studies in isolated guinea pig ventricular papillary muscles show that HNS-32 uniquely inhibits both the maximal rate of action potential upstroke (Vmax) and shortens action potential duration (APD). A decrease in Vmax is indicative of sodium (Na⁺) channel blockade, while a shortening of APD is characteristic of calcium (Ca²⁺) channel blockade [1]. This dual inhibitory effect is not typical of single-class antiarrhythmic agents, which tend to primarily affect one channel type. For instance, mexiletine, a pure Class Ib agent, primarily decreases Vmax without a major effect on APD, while Class IV agents like verapamil primarily affect APD by blocking L-type Ca²⁺ channels [1].

Electrophysiology Ion Channel Pharmacology Cardiac Myocyte Physiology

Coronary Vasodilation Superior to Class I Antiarrhythmics

In the canine isolated, blood-perfused sinoatrial node preparation, intracoronary administration of HNS-32 (1-300 μg) produced a significant increase in coronary blood flow, in addition to its direct effects on cardiac conduction and contractility [1]. This coronary vasodilator action is a key differentiating feature when compared to Class I antiarrhythmics like mexiletine, which generally lack direct vasodilator properties and may even exhibit negative inotropic effects that could be detrimental in patients with compromised cardiac function. HNS-32's ability to simultaneously suppress arrhythmias and enhance coronary perfusion represents a potentially synergistic and therapeutically advantageous profile not found in standard antiarrhythmic agents.

Coronary Circulation Cardiac Hemodynamics Drug Development

Best Research and Industrial Application Scenarios for HNS-32 (CAS 186086-10-2)


Investigating the Role of PKC in Cerebral Vasospasm

Given the evidence that HNS-32 is a potent inhibitor of protein kinase C (PKC)-mediated constriction of cerebral arteries, it serves as a valuable pharmacological tool for dissecting the role of PKC in pathological conditions such as cerebral vasospasm following subarachnoid hemorrhage [1]. Its ability to selectively inhibit this pathway, independent of cyclic nucleotide signaling, allows researchers to specifically probe PKC-dependent mechanisms of vascular dysfunction without the confounding effects of L-type calcium channel blockade or nitric oxide pathways [2].

Developing Novel Antiarrhythmic Agents with Dual Na⁺/Ca²⁺ Channel Blockade

HNS-32 is an ideal lead compound for medicinal chemistry programs aimed at developing new antiarrhythmic agents with a unique dual ion channel blockade profile. Its demonstrated ability to simultaneously inhibit cardiac Na⁺ and Ca²⁺ channels, as evidenced by its effects on Vmax and APD, offers a structural and pharmacological template for designing next-generation compounds that may overcome the limitations of single-channel blockers [3]. The compound's multi-faceted mechanism provides a starting point for exploring structure-activity relationships (SAR) to optimize efficacy and safety.

Probing Mechanisms of Ischemia-Reperfusion Arrhythmias

HNS-32 is a superior research tool compared to mexiletine for studying the pathophysiology of arrhythmias arising from ischemia-reperfusion injury. The direct comparative data from in vivo rat models demonstrates that HNS-32 provides robust protection against both occlusion- and reperfusion-induced arrhythmias, whereas mexiletine is only effective during the ischemic phase [4]. This makes HNS-32 invaluable for experiments focused on elucidating the specific ionic and signaling disturbances that underlie reperfusion-induced ventricular fibrillation, a major cause of sudden cardiac death.

Evaluating Multi-Modal Vasorelaxation in Vascular Pharmacology

For researchers studying complex vascular contraction pathways, HNS-32 offers a unique pharmacological profile. Its ability to fully inhibit contractions induced by membrane depolarization (KCl), α-adrenoceptor stimulation (NA), and direct PKC activation (PDBu) in the same assay system (rabbit aorta) provides a powerful means to study integrated vasorelaxant mechanisms [2]. In contrast to single-pathway blockers like nifedipine, HNS-32 can be used to assess the functional interplay between Ca²⁺ channel-dependent and -independent pathways in vascular smooth muscle contraction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for HNS-32

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.